N-Propylbut-2-en-1-amine
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Overview
Description
N-Propylbut-2-en-1-amine: is an organic compound that belongs to the class of amines It features a propyl group attached to the nitrogen atom and a but-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N-Propylbut-2-en-1-amine is through reductive amination. This involves the reaction of but-2-enal with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of but-2-en-1-yl halide with propylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Propylbut-2-en-1-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: It can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of N-propylbutan-1-amine.
Substitution: Formation of various substituted amines depending on the nucleophile used
Scientific Research Applications
N-Propylbut-2-en-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science: It is used in the preparation of functional materials, including polymers and catalysts.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-Propylbut-2-en-1-amine involves its interaction with various molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved typically include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
N-Propylbutan-1-amine: Similar structure but lacks the double bond in the butyl chain.
N-Propylbut-2-yn-1-amine: Contains a triple bond instead of a double bond.
N-Propylbut-3-en-1-amine: The double bond is located at a different position in the butyl chain.
Uniqueness: N-Propylbut-2-en-1-amine is unique due to the presence of the double bond in the but-2-en-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its saturated or differently unsaturated analogs .
Properties
CAS No. |
180140-34-5 |
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Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N-propylbut-2-en-1-amine |
InChI |
InChI=1S/C7H15N/c1-3-5-7-8-6-4-2/h3,5,8H,4,6-7H2,1-2H3 |
InChI Key |
ZMXGUGPHHAPDEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC=CC |
Origin of Product |
United States |
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